molecular formula C9H12N2 B2438336 3-Methylindolin-7-amine CAS No. 2060027-01-0

3-Methylindolin-7-amine

Cat. No.: B2438336
CAS No.: 2060027-01-0
M. Wt: 148.209
InChI Key: BXLIZFJXBSLUIY-UHFFFAOYSA-N
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Description

3-Methylindolin-7-amine is a chemical compound of interest in organic synthesis and biochemical research. As a substituted indoline bearing both methyl and amine functional groups, it serves as a versatile precursor and building block for the synthesis of more complex molecules. While the specific biological activity of this compound is not fully documented in the current literature, research on structurally related methylindoles provides strong guidance for its potential research applications. A significant area of investigation involves the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates various biological processes, including xenobiotic metabolism and immune response . Studies have demonstrated that subtle changes to the indole structure, such as the position of methyl or methoxy groups, can dramatically alter a compound's efficacy as a potent AhR agonist or antagonist . For instance, 4-methylindole is a strong AhR agonist, whereas 3-methylindole (skatole) can act as an antagonist . This structure-activity relationship makes this compound a valuable template for designing and synthesizing novel compounds to probe AhR signaling mechanisms and develop new research tools. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2,3-dihydro-1H-indol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-4,6,11H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLIZFJXBSLUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C1C=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of 3 Methylindolin 7 Amine

Reactivity Profile of the Secondary Amine Group at C-7

The amine group attached to the C-7 position of the indoline (B122111) ring is a secondary amine. Its reactivity is largely governed by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties to the molecule. msu.edulibretexts.org

Nucleophilic Properties and Alkylation Reactions

The C-7 amino group is a potent nucleophile, readily participating in reactions with electrophilic carbon centers. libretexts.org The nucleophilicity of amines generally follows the order of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This enhanced nucleophilicity is attributed to the electron-donating effect of the alkyl group(s) attached to the nitrogen.

In alkylation reactions, the lone pair of electrons on the C-7 nitrogen attacks an alkyl halide or another suitable electrophile, leading to the formation of a new carbon-nitrogen bond. msu.edu This process, however, can be complicated by polyalkylation. The initial product of monoalkylation is a tertiary amine, which can still be nucleophilic and react further with the alkylating agent to form a quaternary ammonium (B1175870) salt. msu.edu To achieve selective mono-alkylation, reaction conditions such as the ratio of reactants must be carefully controlled. msu.edu

Table 1: General Conditions for Amine Alkylation

Parameter Condition Rationale
Alkylating Agent Alkyl halides (R-I, R-Br, R-Cl) Good leaving groups facilitate the SN2 reaction.
Solvent Aprotic polar solvents (e.g., DMF, Acetonitrile) Solubilizes reactants without interfering with the nucleophile.
Base Weak, non-nucleophilic base (e.g., K₂CO₃, Et₃N) Neutralizes the acid byproduct (HX) without competing in the alkylation.

| Temperature | Room temperature to moderate heating | Sufficient to overcome the activation energy without promoting side reactions. |

This table presents generalized conditions for amine alkylation reactions.

Amidation and Sulfonamidation Reactions

The secondary amine at C-7 can react with carboxylic acid derivatives, such as acid chlorides or anhydrides, to form amides. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon, followed by the elimination of a leaving group (e.g., chloride).

Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamides. msu.edu This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. msu.edu Secondary amines, like the one at C-7 of 3-Methylindolin-7-amine, react to form a sulfonamide derivative that is typically an insoluble solid. msu.edu

Formation of Schiff Bases and Imines

The reaction of primary or secondary amines with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. researchgate.netsciforum.netscirp.org The mechanism involves a two-step process: nucleophilic addition and dehydration. researchgate.net First, the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. researchgate.net This is followed by the elimination of a water molecule to form the C=N double bond characteristic of an imine. researchgate.net The formation of these compounds is often reversible and can be influenced by pH. nih.gov

Reactivity of the Indoline Nitrogen Atom (N-1)

N-Alkylation and N-Acylation Reactions

The N-1 nitrogen can undergo N-alkylation with alkyl halides in the presence of a base. google.com This reaction is a common method for introducing substituents onto the indole (B1671886) or indoline nitrogen. google.com Common approaches often involve the use of a strong base to deprotonate the nitrogen, forming a more potent nucleophilic anion, which then reacts with an alkylating agent like methyl iodide or benzyl (B1604629) bromide. google.com More modern, catalytic methods have also been developed using reagents like dimethyl carbonate in the presence of a catalytic amount of base. google.com

N-acylation at the N-1 position proceeds via reaction with acid chlorides or anhydrides, similar to the C-7 amine. This introduces an acyl group onto the indoline nitrogen, forming an N-acylindoline derivative.

Table 2: Representative N-Alkylation and N-Acylation Reactions for Indoline Scaffolds

Reaction Type Reagents Catalyst/Base Product
N-Methylation Dimethyl carbonate DBU, DABCO N-Methylindoline derivative
N-Benzylation Benzyl bromide NaH, K₂CO₃ N-Benzylindoline derivative

| N-Acetylation | Acetic anhydride (B1165640) | Pyridine, Et₃N | N-Acetylindoline derivative |

This table summarizes common reagents and conditions for the N-functionalization of indoline-type structures.

N-Arylation Processes

N-arylation involves the formation of a bond between the indoline nitrogen (N-1) and an aryl group. This transformation is crucial for synthesizing compounds with significant biological activity. mdpi.com Several methods exist for N-arylation, including transition-metal-catalyzed cross-coupling reactions.

Copper-catalyzed methods, such as the Ullmann condensation, and palladium-catalyzed methods, like the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. mdpi.com These reactions typically involve coupling the indoline with an aryl halide in the presence of a metal catalyst, a ligand, and a base. mdpi.com Transition-metal-free methods have also been developed, for instance, using benzyne (B1209423) intermediates. mdpi.comnih.govbgu.ac.il These processes allow for the synthesis of a wide array of N-arylindoline derivatives under varying reaction conditions. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring (C-4, C-5, C-6 Positions)

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the 7-amino group and the alkyl portion of the indoline ring.

Electrophilic Aromatic Substitution (EAS): The 7-amino group is a potent activating group and an ortho, para-director. The nitrogen atom of the indoline ring also donates electron density to the aromatic ring. Consequently, electrophiles are predominantly directed to the positions ortho and para to the 7-amino group. In this specific molecule, the C-6 position is ortho and the C-4 position is para relative to the amino group. The C-5 position is meta and therefore less favored for substitution. Steric hindrance from the adjacent indoline ring might influence the regioselectivity between the C-6 and C-4 positions. Common EAS reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions are expected to proceed readily, likely under mild conditions due to the ring's high electron density.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the benzene (B151609) ring of this compound is generally unfavorable. SNAr reactions typically require the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. youtube.com Since this compound contains strong electron-donating groups and lacks a suitable leaving group on the aromatic ring, it is not predisposed to this reaction pathway under standard conditions. fishersci.senih.gov An SNAr reaction would only be plausible if the molecule were first derivatized to include these necessary features.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionRelation to 7-NH₂Relation to Indoline NPredicted Reactivity
C-4parametaHighly Favored
C-5metaparaDisfavored
C-6orthoorthoFavored

Reactivity of the C-3 Methyl Group

The methyl group at the C-3 position of the indoline ring is generally unreactive. It is a simple alkyl group with strong C-H bonds. However, its proximity to the indoline nitrogen and the chiral center at C-3 could allow for specific reactions under certain conditions. Functionalization might be achieved through radical halogenation, though this could be unselective. Alternatively, deprotonation with a very strong base to form a carbanion is a theoretical possibility, which could then react with electrophiles. However, the acidity of these protons is low, making this a challenging transformation.

Oxidation and Reduction Chemistry of the Indoline Core in this compound

The redox chemistry of this compound is complex, with several sites susceptible to both oxidation and reduction.

Oxidation: The indoline core contains two amine functionalities that are prone to oxidation.

Aromatic Amine (C-7): The 7-amino group, similar to aniline (B41778), can be oxidized by various reagents. Mild oxidation may lead to the formation of colored dimeric and polymeric species. Stronger oxidation can potentially convert the amine to a nitroso or nitro group, or lead to the formation of quinone-imine structures, especially with oxidants like potassium ferricyanide (B76249) or silver oxide. csu.edu.au

Indoline Nitrogen: The secondary amine within the five-membered ring can be oxidized to a hydroxylamine (B1172632) or an N-oxide. Dehydrogenation of the indoline core to the corresponding indole derivative is a common and important transformation. This can be achieved with a variety of oxidizing agents, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) in the presence of a hydrogen acceptor.

Atmospheric Oxidation: Studies on the related indole molecule show that it reacts with atmospheric oxidants like hydroxyl (·OH) and chlorine (·Cl) radicals. copernicus.org Similar pathways can be expected for this compound, where radical reactions could lead to the formation of peroxy radicals and subsequently organonitrates or alkoxy radicals. copernicus.org

Reduction: The indoline core represents a reduced form of an indole. Therefore, reduction of the five-membered ring is not a typical reaction. The aromatic benzene ring, however, can be reduced under more forcing conditions. Catalytic hydrogenation at high pressure and temperature or using dissolving metal reductions (e.g., Birch reduction) could saturate the aromatic ring, yielding a 3-methyl-decahydroquinolin-7-amine derivative. The synthesis of indolines often involves the reduction of indoles using reagents like sodium cyanoborohydride or through catalytic hydrogenation. organic-chemistry.org

Table 2: Potential Products from the Oxidation of this compound

Oxidizing AgentPotential Product(s)
Mild Oxidants (e.g., air)Polymeric colored compounds
Strong Oxidants (e.g., H₂O₂)N-oxides, nitro derivatives
Dehydrogenation agents (e.g., MnO₂)7-Amino-3-methylindole
K₃[Fe(CN)₆] / Ag₂OQuinone-imines, azobenzenes, phenazines csu.edu.au

Radical Processes and Cycloaddition Reactions Involving this compound Derivatives

While the saturated indoline ring is not suited for typical cycloaddition reactions, its derivatives can participate in such transformations.

Radical Processes: Radical reactions can be initiated at several positions. The N-H bonds of both the indoline and the 7-amino group can undergo hydrogen atom abstraction to form nitrogen-centered radicals. copernicus.org These radicals can then participate in various subsequent reactions, including coupling or reaction with atmospheric oxygen. copernicus.org

Cycloaddition Reactions: For this compound to participate in cycloaddition reactions, it would typically need to be converted into an unsaturated derivative first.

Dehydrogenation to Indole: If oxidized to the corresponding 7-amino-3-methylindole, the C2-C3 double bond of the indole ring can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like nitrile imines or azomethine ylides. nih.govresearchgate.net These reactions are powerful methods for constructing complex heterocyclic systems. nih.govnih.gov The regioselectivity of such reactions is often controlled by frontier molecular orbital interactions. nih.gov

Formation of Imines: The secondary amine of the indoline could potentially be converted to an azomethine ylide, a 1,3-dipole, which could then react with various dipolarophiles.

The efficiency and regioselectivity of cycloaddition reactions are sensitive to both steric and electronic effects of the substituents on the reacting partners. nih.govnih.gov

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

To unambiguously determine the mechanisms of the reactions described above, kinetic and isotopic labeling studies are indispensable tools.

Kinetic Studies: By systematically varying the concentrations of reactants and catalysts and measuring the initial reaction rates, a rate law can be determined. For instance, in an electrophilic substitution reaction, the rate law can help determine whether the formation of the sigma complex is the rate-determining step. A kinetic study of nucleophilic addition reactions involving related oxindoline derivatives showed that the reactions proceed via a rate-limiting step involving the formation of the N-C bond. researchgate.net

Isotopic Studies: The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. nih.gov It involves replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate.

Example Application: To investigate the mechanism of electrophilic bromination at the C-6 position, one could synthesize 6-deuterio-3-methylindolin-7-amine. If the C-H (or C-D) bond is broken in the rate-determining step, a primary KIE (kH/kD > 1) would be observed. If C-H bond cleavage occurs after the rate-determining step, no significant KIE would be seen. This methodology has been successfully used to elucidate mechanisms in various biochemical and organic reactions. nih.gov

By combining these experimental techniques with computational modeling, a detailed, step-by-step understanding of the reaction pathways, transition states, and intermediates involved in the chemistry of this compound can be achieved.

Derivatization and Analog Development of 3 Methylindolin 7 Amine

Synthesis and Structural Diversification of N-Substituted 3-Methylindolin-7-amine Derivatives

The synthesis of N-substituted this compound derivatives allows for the introduction of a wide range of functional groups, which can significantly influence the molecule's steric and electronic properties. Standard alkylation and arylation reactions are commonly employed to achieve this diversification. For instance, the reaction of the parent amine with various alkyl halides or aryl boronic acids under appropriate catalytic conditions can yield a library of N-substituted analogs. researchgate.netnih.govresearchgate.netmdpi.com

One common strategy involves the use of the Mannich reaction, where 3,4-pyrroledicarboximides can be condensed with secondary amines and formaldehyde (B43269) to produce N-substituted derivatives. mdpi.com Another approach is the direct C-amidation of indoles using electrophilic nitrogen sources like N-benzenesulfonyloxyamides in the presence of a Lewis acid such as ZnCl2, which offers a direct route to 3-aminoindoles. nih.gov

The nature of the substituent on the nitrogen atom can have a profound impact on the reactivity and biological activity of the resulting compound. For example, the introduction of bulky groups can introduce steric hindrance, affecting reaction kinetics at other positions of the molecule. Conversely, the incorporation of hetero-cyclic moieties can introduce new potential binding interactions. nih.gov

Table 1: Examples of N-Substituted Indole (B1671886) Derivatives and their Synthetic Methods

Derivative TypeSynthetic MethodReagentsReference
N-Alkyl/Aryl IndolesMontmorillonite K10 catalyzed synthesisPrimary amine, Morita–Baylis–Hillman acetate researchgate.net
N-Substituted 3,4-PyrroledicarboximidesOne-pot, three-component condensationPyrrolo[3,4-c]pyrrole scaffold, secondary amines, formaldehyde mdpi.com
N-Substituted BenzamidesMulti-step synthesisCDI/THF/TFA, various amines researchgate.net
N-Substituted Indoles with Heterocyclic MoietiesMulti-step synthesisEthyl linker, various heterocyclic amines nih.gov

Modifications at the C-3 Methyl Group

The methyl group at the C-3 position of this compound offers another site for chemical modification. While direct functionalization of this methyl group can be challenging, several strategies have been developed to introduce diversity at this position.

One approach involves the use of arenesulfonyl indoles as precursors. rsc.org These compounds can react with various nucleophiles via an alkylideneindolenine intermediate, leading to C-3 functionalized indole adducts. rsc.org For instance, the reaction with nitroalkanes in the presence of a suitable catalyst can generate chiral indole derivatives with a sec-alkyl group at the C-3 position. rsc.org

Another strategy is the palladium-catalyzed enantioselective C-3 allylation of 3-substituted indoles. nih.gov This reaction allows for the construction of a quaternary center at the C-3 position, providing access to structurally diverse indole alkaloids. The reaction of 3-methylindole (B30407) with allyl alcohol in the presence of a palladium catalyst and a trialkylborane promoter yields the corresponding 3-methyl-3-allyl-indolenine. nih.gov

Gramine, an indole alkaloid with a dimethylaminomethyl group at the C-3 position, has also been used as a starting material for the synthesis of C-3 substituted indole derivatives through substitution reactions of the dimethylamine (B145610) group. nih.gov

Table 2: Methods for C-3 Modification of Indole Derivatives

MethodKey Intermediate/ReagentResulting FunctionalizationReference
Arenesulfonyl Indole ChemistryAlkylideneindolenineC-3 alkylation, arylation, etc. rsc.org
Palladium-Catalyzed Allylationπ-Allylpalladium intermediateC-3 allylation, formation of quaternary center nih.gov
Gramine SubstitutionN,N-dimethylmethylene ammonium (B1175870) chlorideInstallation of various side chains nih.govrsc.org

Synthesis of Annulated, Spirocyclic, and Fused Ring Systems Incorporating the this compound Moiety

The construction of more complex ring systems fused to the this compound core has led to the development of novel molecular architectures with potential applications in medicinal chemistry and materials science. nih.govnih.govchemrxiv.org

Annulated Systems: Annulation reactions can be employed to build additional rings onto the indole framework. For example, a [5+2] two-step annulation of secondary amines has been used to prepare azepan-4-one (B24970) derivatives. scispace.com

Spirocyclic Systems: Spirocyclic compounds, where two rings share a single atom, can be synthesized from indoline (B122111) derivatives. For instance, 3-amino-1-methylindolin-2-one hydrochloride is a useful building block for constructing spirocyclic frameworks through multicomponent reactions, such as 1,3-dipolar cycloadditions with maleimides and aldehydes. Zinc-catalyzed enantioselective [3+3] annulation of indoline-2-thiones and isatylidene malononitriles provides access to chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. mdpi.com

Fused Ring Systems: The fusion of additional rings to the this compound moiety can be achieved through various cyclization strategies. For example, domino multi-cyclizations have been utilized to synthesize polycyclic fused acridines and azaheterocyclic skeletons from readily available starting materials. nih.gov Asymmetric synthesis of 7-membered-ring-bridged 3,4-fused tricyclic indoles has been achieved via a Friedel–Crafts alkylation/annulation sequence. rsc.org

Table 3: Examples of Complex Ring Systems Derived from Indole Scaffolds

Ring System TypeSynthetic StrategyKey FeaturesReference
Annulated Azepines[5+2] two-step annulationSeven-membered ring fused to the indole core scispace.com
Spiro[indoline-3,4′-thiopyrano[2,3-b]indole]Zinc-catalyzed [3+3] annulationChiral spirocyclic system mdpi.com
Fused AcridinesDomino multi-cyclizationPolycyclic fused azaheterocyclic skeleton nih.gov
Fused Tricyclic IndolesFriedel–Crafts alkylation/annulation7-membered-ring-bridged system rsc.org

Incorporation of this compound into Polycyclic Architectures and Natural Product Analogues

The this compound scaffold serves as a valuable building block for the synthesis of complex polycyclic architectures and analogues of naturally occurring compounds. rsc.orgnih.govnih.govresearchgate.netmdpi.com The indole nucleus is a common motif in a vast array of natural products, many of which exhibit significant biological activity. rsc.org

The development of synthetic methodologies to incorporate the this compound moiety into larger, more complex structures is driven by the desire to create novel compounds with enhanced or modified properties compared to the parent natural products. For example, the total synthesis of tetracyclic indole alkaloids has been achieved through multi-step sequences involving key reactions like Mitsunobu reactions and Pd-mediated cross-couplings. rsc.org

The synthesis of natural product analogues often involves the strategic assembly of different molecular fragments. For instance, the synthesis of sansanmycin analogues, which are potent anti-mycobacterials, demonstrates the modular approach to constructing complex molecules based on a natural product template. nih.gov Similarly, structural analogues of the phytotoxic thaxtomin natural products have been synthesized by building upon a piperazinedione core. researchgate.net

The incorporation of the this compound unit into these larger frameworks can be achieved through various C-C and C-N bond-forming reactions, highlighting the versatility of this chemical entity in the construction of complex molecular diversity.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylindolin 7 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For 3-Methylindolin-7-amine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment.

Aromatic Protons: The protons on the benzene (B151609) ring (positions 4, 5, and 6) would appear in the aromatic region, typically between 6.0 and 7.5 ppm. Their splitting patterns (doublets, triplets) would be dictated by their coupling to adjacent protons, allowing for their precise assignment.

Indoline (B122111) Ring Protons: The protons on the saturated five-membered ring (positions 2 and 3) and the methyl group at position 3 would exhibit signals in the aliphatic region. The CH₂ group at position 2 and the CH group at position 3 would likely show complex splitting patterns due to their mutual coupling and coupling to the methyl protons.

Amine and Methyl Protons: The protons of the primary amine (NH₂) at position 7 and the secondary amine (NH) at position 1 would appear as potentially broad singlets. Their chemical shifts can be variable and are sensitive to solvent and concentration. The methyl (CH₃) group at position 3 would likely appear as a doublet due to coupling with the proton at C3.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH (H4, H5, H6) 6.0 - 7.5 d, t, dd
Aliphatic CH₂ (H2) 2.5 - 3.5 m
Aliphatic CH (H3) 3.0 - 4.0 m
Methyl CH₃ 1.0 - 1.5 d
Amine NH (pos. 1) Variable (broad s) s
Amine NH₂ (pos. 7) Variable (broad s) s

Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values are not available.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

A proton-decoupled ¹³C NMR spectrum would display a single peak for each of the nine unique carbon atoms in the this compound molecule.

Aromatic Carbons: The six carbons of the benzene ring would resonate in the downfield region, typically from 110 to 150 ppm. The carbons directly attached to the nitrogen atoms (C7a and C7) would have distinct chemical shifts influenced by the heteroatom.

Aliphatic Carbons: The carbons of the indoline ring (C2, C3) and the methyl group would appear in the upfield region of the spectrum (approximately 15-60 ppm).

The chemical shifts provide direct evidence for the carbon framework of the molecule. libretexts.orglibretexts.orgoregonstate.edu

Heteronuclear NMR (e.g., ¹⁵N)

While not routinely performed, ¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the two nitrogen atoms in the molecule (N1 and the N of the 7-amino group). The distinct chemical shifts would confirm the presence of two different nitrogen environments—a secondary amine within the indoline ring and a primary aromatic amine.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the aromatic and aliphatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity between different fragments of the molecule and for assigning quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

N-H Stretching: Primary aromatic amines (at C7) typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. The secondary amine of the indoline ring (N1) would show a single, sharp band in a similar region.

C-H Stretching: Aromatic C-H stretches would appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂, CH, and CH₃ groups) would be observed just below 3000 cm⁻¹.

N-H Bending: The N-H bending vibration of the primary amine would likely produce a band in the 1580-1650 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aromatic C-N bond and the aliphatic C-N bonds would appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Primary Amine (NH₂) Asymmetric & Symmetric Stretch 3300 - 3500 (two bands)
Secondary Amine (NH) Stretch 3300 - 3500 (one band)
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
Primary Amine (NH₂) Bend 1580 - 1650
Aromatic C=C Stretch 1450 - 1600
Aromatic C-N Stretch 1250 - 1350
Aliphatic C-N Stretch 1020 - 1250

Note: This table is predictive and based on general principles of FT-IR spectroscopy. Actual experimental values are not available.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a compound. For this compound, the Raman spectrum is expected to be characterized by vibrational modes originating from the indoline core, the methyl group, and the amine substituent.

Analysis of related indole (B1671886) compounds, such as indole and 3-methylindole (B30407) (skatole), provides a basis for assigning the expected Raman bands. nih.govresearchgate.netmontclair.edu The spectrum would likely feature prominent peaks corresponding to indole ring breathing modes and N-H bending. researchgate.net The presence of the methyl group at the C3 position is expected to produce characteristic C-H stretching and bending vibrations. Furthermore, the amine group at the C7 position would introduce specific N-H stretching and bending modes.

Density functional theory (DFT) calculations performed on similar molecules like 3-methylindole have been shown to accurately predict vibrational normal modes when compared with experimental data, a technique that would be invaluable for the precise assignment of the Raman spectrum of this compound. nih.govmontclair.edu

Table 1: Predicted Characteristic Raman Bands for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Assignment Structural Moiety
~3400-3300 N-H Stretching 7-Amine Group
~3050-3000 Aromatic C-H Stretching Benzene Ring
~2950-2850 Aliphatic C-H Stretching 3-Methyl Group, Indoline Ring
~1620-1600 C=C Stretching Benzene Ring
~1600-1580 N-H Bending (Scissoring) 7-Amine Group
~1450 C-H Bending 3-Methyl Group
~1335 Indole Ring Mode Indoline Core
~1010 Indole Ring Breathing (out-of-phase) Indoline Core
~880 N-H Bending Pyrrole (B145914) Ring (N1-H)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact molecular mass of a compound, which allows for the unambiguous confirmation of its elemental composition. For this compound, the molecular formula is C₉H₁₂N₂. The calculated monoisotopic mass of the protonated molecule [M+H]⁺ would be used to confirm this composition with high accuracy, typically within a few parts per million (ppm).

Table 2: HRMS Data for this compound

Molecular Formula Ion Calculated Exact Mass

Tandem Mass Spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion and analyze the resulting product ions. This process helps to map the fragmentation pathways, providing critical insights into the compound's structure. The fragmentation of indole derivatives is well-documented and typically involves characteristic losses. scirp.orgacs.org

For this compound, the fragmentation pathway is expected to be influenced by the stable indole core and the substituents. Common fragmentation processes for indole alkaloids include the loss of small neutral molecules. researchgate.net The fragmentation of 3-methylindole often involves the loss of a hydrogen atom followed by ring expansion. acs.org The presence of the methyl group can lead to the loss of a methyl radical (CH₃•). The amino group can be eliminated as ammonia (B1221849) (NH₃) or be involved in rearrangements. The characteristic fragmentation of the indole nucleus often involves the loss of hydrogen cyanide (HCN). scirp.org

A plausible fragmentation pathway for protonated this compound ([M+H]⁺, m/z 149.1) could involve the initial loss of ammonia (NH₃) from the 7-amino group to yield a fragment at m/z 132.1. Subsequent loss of a methyl radical (CH₃•) would lead to an ion at m/z 117.1. Alternatively, fragmentation of the indoline ring itself could occur.

Table 3: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
149.1 132.1 NH₃ 3-Methylindoline (B1585221) radical cation
149.1 134.1 CH₃• 7-Aminoindoline cation
132.1 117.1 CH₃• Indoline cation

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Analysis

UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The indole ring system is an excellent chromophore and fluorophore. The absorption and emission properties are sensitive to the nature and position of substituents on the indole ring. nih.govcore.ac.uk

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* electronic transitions within the aromatic system. Typically, indoles exhibit two main absorption bands, referred to as ¹Lₐ and ¹Lₑ, in the range of 260-310 nm. nih.gov The presence of the electron-donating amino group at the 7-position is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indoline. nih.gov

Indole derivatives are also known for their fluorescent properties. nih.gov Upon excitation at an appropriate wavelength (e.g., 280 nm), this compound is expected to exhibit fluorescence emission. The position of the emission maximum is highly dependent on solvent polarity, with more polar solvents generally causing a red shift. core.ac.uk The fluorescence quantum yield can also be influenced by the substituents.

Table 4: Predicted Electronic Spectroscopy Data for this compound

Spectroscopy Solvent Predicted λₘₐₓ (nm) Transition
UV-Vis Absorption Cyclohexane ~280-295 ¹Lₐ ← ¹A
UV-Vis Absorption Ethanol ~285-300 ¹Lₐ ← ¹A
Fluorescence Emission Cyclohexane ~340-360 ¹Lₐ → ¹A

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and torsional angles of this compound, revealing its exact molecular geometry and conformation in the solid state.

For related indole analogues, X-ray diffraction studies have revealed how intermolecular forces, such as hydrogen bonding and π-π stacking, dictate the crystal packing. acs.org In the case of this compound, the presence of two N-H groups (one on the indoline ring and one in the 7-amine group) would allow for the formation of extensive hydrogen bonding networks, which would play a crucial role in stabilizing the crystal lattice. acs.org The analysis would also reveal the planarity of the bicyclic indoline system and the orientation of the methyl group. This information is fundamental for understanding structure-property relationships and for computational modeling studies.

Table 5: List of Compounds Mentioned

Compound Name
This compound
3-methylindole (Skatole)
Indole

Theoretical and Computational Chemistry Studies of 3 Methylindolin 7 Amine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. irjweb.com This approach is often favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems.

For 3-Methylindolin-7-amine, a DFT calculation would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Following optimization, DFT is used to calculate the electronic structure. This includes mapping the electron density distribution, which reveals how electrons are shared between atoms and identifies regions of high or low electron density. These calculations are crucial for understanding the molecule's polarity, reactivity, and intermolecular interactions. Various functionals, such as B3LYP or M06-2X, paired with basis sets like 6-31G* or cc-pVTZ, can be employed to achieve the desired level of accuracy. nih.govnih.gov

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational cost than DFT.

Applying these methods to this compound would yield very precise calculations of its energy and electronic properties. High-accuracy ab initio calculations are particularly valuable for benchmarking results from less computationally intensive methods and for studying systems where electron correlation effects are significant. For a molecule of this size, methods like MP2 could be used to refine the understanding of its electronic structure and energy.

Hybrid QM/MM Approaches for Complex Reaction Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are designed to study chemical processes within large, complex systems, such as an enzyme's active site or a molecule in solution. In this approach, the chemically active region of the system (e.g., this compound and its immediate reaction partners) is treated with a high-level quantum mechanics method, while the surrounding environment (e.g., solvent molecules or protein residues) is modeled using less computationally demanding molecular mechanics force fields.

If this compound were being studied in a biological context, a QM/MM simulation could elucidate its binding mechanism to a target protein or model a specific chemical reaction. This method provides a balance between accuracy and feasibility, allowing for the study of reactions and interactions in a realistic environment that would be too large to model entirely with quantum mechanics.

Analysis of Molecular Orbitals: HOMO and LUMO Energies and Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. nih.gov

For this compound, computational methods like DFT would be used to calculate the energies of these orbitals and visualize their spatial distribution. The analysis would reveal which parts of the molecule are most likely to participate in nucleophilic (electron-donating) and electrophilic (electron-accepting) reactions.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

ParameterDescriptionIllustrative Calculated Value
EHOMO Energy of the Highest Occupied Molecular OrbitalValue in eV
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalValue in eV
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMOValue in eV

Note: This table illustrates the type of data generated from FMO analysis. Specific calculated values for this compound are not available in the cited literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, are employed for this purpose. mdpi.com The calculated shifts for this compound would provide a theoretical spectrum that could be compared with experimental results to confirm its structure.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies, which correspond to the peaks observed in an experimental spectrum. This analysis helps in assigning specific spectral bands to the stretching, bending, and wagging motions of the molecule's functional groups, such as the N-H and C-N bonds in this compound. researchgate.net

Table 2: Example of Predicted vs. Experimental Spectroscopic Data

Spectroscopic ParameterFunctional GroupPredicted ValueExperimental Value
1H NMR Chemical Shift -NH2 protonsValue in ppmValue in ppm
13C NMR Chemical Shift C7 (C-NH2)Value in ppmValue in ppm
IR Vibrational Frequency N-H stretchValue in cm-1Value in cm-1

Note: This table is for illustrative purposes. Specific predicted values for this compound require dedicated computational studies.

Conformational Analysis and Energetic Landscapes

Most non-rigid molecules can exist in multiple spatial arrangements, known as conformations. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. mdpi.comnih.gov For this compound, this would involve studying the rotation around single bonds, such as the bond connecting the methyl group to the indoline (B122111) ring.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. This process identifies the low-energy conformers (local minima) and the transition states that separate them. The results are often visualized as an energetic landscape, which plots the relative energy of the molecule as a function of its conformation. This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Molecular Electrostatic Potential (MEPS) Surface Analysis for Reactive Sites

A Molecular Electrostatic Potential (MEPS) surface analysis for this compound has not been specifically reported. This type of analysis is a valuable computational tool used to predict the reactive behavior of molecules by mapping the electrostatic potential onto the electron density surface. Such a map reveals regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue), providing insights into how the molecule might interact with other chemical species.

In the absence of a specific study on this compound, a general understanding can be inferred from the analysis of related indole (B1671886) structures. For instance, in the parent indole molecule, the nitrogen atom and certain positions on the pyrrole (B145914) ring are typically identified as nucleophilic centers, while the C2 and C3 positions can exhibit electrophilic character depending on the substitution pattern. The presence of the amine group at the 7-position and the methyl group at the 3-position in this compound would be expected to significantly influence its electrostatic potential surface. The amine group, being a strong electron-donating group, would likely increase the negative potential (nucleophilicity) around the benzene (B151609) ring and the nitrogen atom. The methyl group at the 3-position would also contribute to the local electron density. However, without a dedicated computational study, a precise description and visualization of the MEPS surface for this compound remains speculative.

Table 1: Hypothetical MEPS Surface Characteristics for this compound (Based on General Chemical Principles)

Molecular RegionExpected Electrostatic PotentialPredicted Reactivity
Amine Nitrogen (N-H2)NegativeNucleophilic
Indoline Nitrogen (N-H)NegativeNucleophilic
Aromatic RingNegative (influenced by NH2)Nucleophilic Aromatic Substitution
Methyl Group (C-CH3)Slightly NegativeWeakly Nucleophilic

Note: This table is predictive and not based on published experimental or computational data for this compound.

Computational Mechanistic Investigations and Transition State Characterization

Detailed computational mechanistic investigations and the characterization of transition states involving this compound are not available in the current body of scientific literature. Such studies typically employ methods like Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and determine the geometries of transition state structures. This information is crucial for understanding reaction kinetics and mechanisms at a molecular level.

For related indoline scaffolds, computational studies have been used to investigate various reactions, including cycloadditions and functionalizations. These studies reveal how substituents on the indoline ring system influence reaction pathways and the stability of intermediates and transition states. For this compound, potential areas of computational investigation could include its synthesis, oxidation, or its role as a precursor in the formation of more complex molecules. Characterizing the transition states in these hypothetical reactions would provide fundamental insights into the reactivity of this specific compound.

Table 2: Potential Areas for Computational Mechanistic Investigation of this compound

Type of ReactionPotential Research FocusInformation Gained from Transition State Analysis
Electrophilic Aromatic SubstitutionReactivity and regioselectivity of the benzene ringActivation energy barriers for substitution at different positions
N-Alkylation/N-ArylationReactivity of the indoline and amine nitrogensComparison of transition state energies for reaction at each nitrogen
Oxidation/DehydrogenationFormation of the corresponding indole derivativeMechanism and energetics of the aromatization process

Note: The investigations listed in this table are suggestions for future research and are not based on existing studies of this compound.

Structure Function Relationships in Chemical Transformations Involving 3 Methylindolin 7 Amine

Principles and Methodologies of Structure-Reactivity Relationships (SRR)

Structure-Reactivity Relationships (SRR) provide a foundational framework for understanding how a molecule's chemical structure dictates its reaction rates and outcomes. These relationships are established by systematically modifying the structure of a reactant and observing the corresponding changes in reaction kinetics and product distributions. Key principles underpinning SRR include:

Electronic Effects: The distribution of electrons within a molecule, influenced by inductive and resonance effects of substituents, governs the nucleophilicity and electrophilicity of different sites.

Steric Effects: The spatial arrangement of atoms and groups can hinder or facilitate the approach of reagents to a reaction center, impacting reaction rates and selectivity.

Thermodynamic and Kinetic Control: SRR helps elucidate whether a reaction is under thermodynamic control (favoring the most stable product) or kinetic control (favoring the product formed fastest).

Methodologies used to quantify these relationships often involve linear free-energy relationships (LFERs), such as the Hammett equation, which correlates reaction rate constants with substituent parameters (σ) that represent their electronic effects. Kinetic studies are paramount, measuring reaction orders, rate constants, and activation energies to build a quantitative picture of reactivity. nih.govresearchgate.net

Influence of Steric and Electronic Factors on the Reactivity and Selectivity of 3-Methylindolin-7-amine

The reactivity of this compound is a composite of the effects exerted by its constituent parts: the secondary amine in the pyrroline (B1223166) ring (N1), the methyl group at C3, and the primary amino group on the aromatic ring (N7).

Electronic Factors:

7-Amino Group: This is a powerful electron-donating group (EDG) due to the resonance effect of the nitrogen lone pair with the benzene (B151609) ring. This effect significantly increases the electron density of the aromatic ring, making it highly activated towards electrophilic aromatic substitution. The directing effect of the amino group favors substitution at the ortho (C6) and para (C4) positions.

Indoline (B122111) Nitrogen (N1): As a secondary amine, the N1 atom is nucleophilic and can participate in reactions such as alkylation, acylation, and coordination to metal centers. Its electron-donating inductive effect further contributes, albeit weakly, to the activation of the aromatic ring.

3-Methyl Group: This group has a weak electron-donating inductive effect (+I), which slightly increases the electron density of the pyrroline ring.

Steric Factors:

3-Methyl Group: The presence of the methyl group at the C3 position introduces significant steric hindrance. This bulkiness can impede the approach of reagents to the N1 nitrogen and the C2 and C3 positions of the five-membered ring, potentially directing reactions to less hindered sites of the molecule. nih.govacs.org For instance, reactions at the C2 position would be particularly disfavored.

Table 1: Predicted Influence of Structural Features on the Reactivity of this compound

Position Feature Electronic Effect Steric Effect Predicted Reactivity
N1 Secondary Amine Nucleophilic, Weak +I Hindered by 3-methyl group Moderate nucleophilicity; subject to steric hindrance.
C2 Methylene Neutral Highly hindered by 3-methyl group Low reactivity towards substitution.
C3 Methine Weak +I from methyl group Source of steric hindrance Potential for stereocenter formation.
C4 Aromatic C-H Activated by 7-amino group (para) Moderately accessible High susceptibility to electrophilic substitution.
C6 Aromatic C-H Activated by 7-amino group (ortho) Moderately accessible High susceptibility to electrophilic substitution.
N7 Primary Amine Strong +M (activating), Nucleophilic Accessible High nucleophilicity; strong directing group for EAS.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound and its Derivatives

Selectivity is a critical aspect of chemical synthesis, and the structure of this compound provides multiple opportunities for selective transformations. mdpi.comslideshare.netyoutube.com

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In this compound, the two amine groups (N1 and N7) exhibit different reactivities. The 7-amino group, being more aniline-like, is generally more nucleophilic than the N1-amine due to delocalization of the N1 lone pair being constrained within the non-aromatic five-membered ring. Therefore, reactions like acylation might selectively occur at N7 under controlled conditions. Conversely, the N1 position could be selectively targeted under conditions that favor alkylation of secondary amines.

Regioselectivity: This concerns the position at which a reaction occurs. For electrophilic aromatic substitution, the powerful activating and ortho-, para-directing effect of the 7-amino group makes the C4 and C6 positions the most likely sites of reaction. rsc.org The choice between C4 and C6 would be influenced by the steric bulk of the electrophile. Reactions involving the indoline ring itself, such as dehydrogenation to the corresponding indole (B1671886), are also possible.

Stereoselectivity: The C3 position of this compound is a chiral center. Reactions that create this center or reactions on a racemic mixture could be designed to proceed with high stereoselectivity. For example, the asymmetric reduction of a corresponding 3-methyl-7-amino-indole derivative could yield one enantiomer of this compound preferentially, especially when using a chiral catalyst that can coordinate to the molecule. acs.org Subsequent reactions on the chiral molecule could lead to diastereoselective outcomes.

Computational Approaches to Predicting and Rationalizing Structure-Function Relationships

Computational chemistry provides powerful tools for predicting and understanding the reactivity of molecules like this compound without the need for extensive empirical testing. wisc.eduindexcopernicus.com Methods like Density Functional Theory (DFT) can be used to model the molecule's properties and reaction pathways. nih.govnih.govchemrxiv.org

Key applications include:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can identify the most nucleophilic (HOMO-rich) and electrophilic (LUMO-rich) sites. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the N7 atom, confirming its susceptibility to electrophilic attack.

Electrostatic Potential Mapping: This technique visualizes electron-rich and electron-poor regions of a molecule, providing a clear map of potential sites for nucleophilic and electrophilic attack.

Transition State Calculation: By modeling the energy profiles of different possible reaction pathways, computational methods can predict which regio- or stereoisomeric product is kinetically favored. For instance, the activation energies for electrophilic attack at C4 versus C6 can be calculated to predict the regioselectivity of substitution reactions. acs.org

Steric Mapping: Computational models can quantify the steric hindrance around different reactive sites, helping to rationalize observed selectivity or predict the outcome of reactions with bulky reagents.

Table 2: Application of Computational Methods to this compound

Computational Method Information Gained Relevance to SRR
Density Functional Theory (DFT) Ground state geometry, electronic structure, orbital energies. Predicts the most stable conformation and identifies electron-rich/poor centers.
HOMO/LUMO Analysis Identifies sites for electrophilic and nucleophilic attack. Rationalizes reactivity towards different classes of reagents.
Transition State Search Calculates activation energies for competing reaction pathways. Predicts kinetic products and explains observed regio- and stereoselectivity.
Molecular Dynamics (MD) Simulates conformational flexibility and solvent effects. Provides insight into how molecular shape and environment influence reactivity.

Case Studies in Catalyst Design and Optimization Based on this compound Reactivity

While specific case studies detailing the use of this compound itself as a scaffold for catalyst design are not prominent in the literature, the structural motifs it contains are highly relevant to modern catalysis. The indoline scaffold is a key component in many privileged ligands for asymmetric catalysis. nih.govresearchgate.net

A hypothetical case study can be envisioned where this compound is used as a chiral ligand for a metal-catalyzed reaction.

Design Concept: The molecule possesses two potential coordination sites for a metal: the N1 and N7 atoms. This bidentate chelation could form a rigid, chiral environment around a metal center (e.g., Palladium, Rhodium, Iridium). The inherent chirality at the C3 position would be key to inducing asymmetry.

Hypothetical Application: In a palladium-catalyzed asymmetric allylic alkylation, the this compound ligand could coordinate to the Pd(0) precursor. Upon formation of the η³-allyl-palladium intermediate, the chiral environment created by the ligand would dictate which face of the incoming nucleophile attacks the allyl moiety, leading to the preferential formation of one enantiomeric product.

Optimization: The reactivity and selectivity of such a catalyst could be optimized by modifying the ligand structure. For example, adding a bulky substituent to the N1 or N7 positions could enhance the steric influence of the ligand, potentially increasing the enantioselectivity of the reaction. The electronic properties could also be tuned by altering substituents on the aromatic ring to modify the ligand-metal bond strength. mdpi.com This approach of leveraging the core indoline structure for catalyst development highlights the potential synthetic utility derived from understanding the molecule's fundamental structure-function relationships.

Role of 3 Methylindolin 7 Amine in Advanced Synthetic Methodologies and Materials Science

3-Methylindolin-7-amine as a Key Synthetic Building Block for Complex Molecules

The utility of a building block is defined by its ability to be incorporated efficiently into larger, more complex structures. The indoline (B122111) framework itself is central to many intricate natural products, including alkaloids like vincorine and minfiensine. nih.gov Synthetic efforts toward such molecules often rely on the strategic use of pre-functionalized indoline precursors.

This compound offers two primary points for chemical modification: the secondary amine within the indoline ring and the primary amino group at the C7-position. The 7-amino group, in particular, is a powerful functional handle. It can undergo a wide range of reactions, such as diazotization, acylation, alkylation, and transition metal-catalyzed cross-coupling, allowing for the introduction of diverse substituents and the extension of the molecular framework. For instance, C-H bond amidation at the C7-position of indolines has been achieved using cobalt catalysis, demonstrating the feasibility of functionalizing this specific site to build molecular complexity. nih.gov The presence of the 3-methyl group introduces a stereocenter, making this building block particularly valuable for the asymmetric synthesis of chiral targets.

The general importance of amine-functionalized building blocks is well-established in the synthesis of compound libraries for drug discovery, where the amine serves as a key point for diversification. researchgate.netpharmaceutical-technology.comenamine.net By analogy, this compound can be envisioned as a precursor to libraries of compounds for screening against various biological targets.

Table 1: Potential Reactions for Molecular Elaboration of this compound

Reaction Type Target Functional Group Potential Outcome
N-Acylation 7-Amino or Indoline N-H Formation of amides, sulfonamides
N-Alkylation 7-Amino or Indoline N-H Introduction of alkyl chains, connection to other scaffolds
Buchwald-Hartwig Amination 7-Amino Coupling with aryl halides to form diarylamines
Sandmeyer Reaction 7-Amino (via diazonium salt) Conversion to -OH, -Cl, -Br, -CN, etc.

Integration into Methodologies for Constructing Diverse Heterocyclic and Polycyclic Scaffolds

The construction of polycyclic frameworks containing the indoline core is a significant area of research in organic synthesis. nih.govacs.org Methodologies such as cycloaddition and annulation reactions are frequently employed to build fused ring systems. acs.orgacs.org this compound is an ideal substrate for such transformations, as the 7-amino group can act as an internal nucleophile or be transformed into other reactive groups to facilitate cyclization.

For example, a common strategy involves the reaction of an amino-functionalized scaffold with a bifunctional reagent to construct a new ring. The 7-amino group of this compound could react with a 1,3-dicarbonyl compound or its equivalent in a condensation reaction to form a fused pyridine ring, yielding a carboline-type structure. Similarly, a related precursor, 7-(aminomethyl)indole, has been used to create symmetrical and unsymmetrical bis-indoles linked through amide or amine functionalities, showcasing how an amino group at the 7-position can be used to construct larger, multi-scaffold architectures. researchgate.net

Modern synthetic methods increasingly focus on atom- and step-economy. thieme.de Divergent synthesis strategies, where a single substrate can be guided toward different products by tuning reaction conditions, are highly valuable. nih.govacs.org The dual functionality of this compound allows it to participate in divergent reaction pathways. For instance, selective protection of one amino group would allow the other to be elaborated, leading to the regioselective construction of complex polycyclic systems, such as those found in aspidosperma alkaloids. researchgate.net

Table 2: Methodologies for Polycyclic Scaffold Synthesis from Indoline Precursors

Methodology Description Potential Product Scaffold
[4+2] Cycloaddition The indoline aromatic ring or a derivative acts as a diene or dienophile. Fused six-membered rings (e.g., Tetrahydroquinolines) acs.org
[3+2] Cycloaddition Reaction with 1,3-dipoles to form five-membered heterocyclic rings. Fused pyrrolidines or pyrazolidines nih.gov
Annulation Reactions Stepwise ring formation via condensation and cyclization. Fused pyridines, pyrimidines, or diazepines thieme.de

Contribution to the Development of Novel Ligands and Catalytic Systems

The development of ligands for transition metal catalysis is crucial for enabling new chemical transformations. N-heterocycles are a cornerstone of ligand design due to the strong coordinating ability of nitrogen atoms. mdpi.com this compound possesses two distinct nitrogen atoms—the sp³-hybridized indoline nitrogen and the sp²-hybridized 7-amino nitrogen—which can act in concert as a bidentate (N,N') ligand to chelate a metal center.

The geometry and electronic properties of such a ligand could be finely tuned. For example, acylation or alkylation of the indoline nitrogen would modify the steric environment around a coordinated metal. The resulting metal complexes could find applications in various catalytic processes, including asymmetric hydrogenation, cross-coupling reactions, and C-H activation. Research has shown that pyrrolyl-functionalized indoles can form novel rare-earth metal amido complexes that are active catalysts for reactions like hydrophosphonylation. researchgate.net This demonstrates the principle of using functionalized indole (B1671886)/indoline scaffolds to support catalytically active metal centers. The chiral nature of this compound also makes it an attractive candidate for the development of ligands for asymmetric catalysis. researchgate.net

Precursor Role in the Synthesis of Functional Organic Materials (e.g., polymers, sensors)

Functional organic materials derive their properties from the specific arrangement and electronic nature of their constituent molecular units. Aromatic amines are well-known precursors to a variety of functional materials, most notably conducting polymers. Polyaniline, for example, is synthesized by the oxidative polymerization of aniline (B41778). The 7-amino group on the electron-rich indoline ring of this compound suggests that it could undergo similar polymerization to form a novel conducting polymer. The indoline unit would impart specific solubility and processing characteristics to the resulting material.

In the realm of chemical sensors, the indole core is an established fluorophore. The fluorescence properties of indole and its derivatives are often sensitive to the local environment, making them suitable for sensing applications. A common design for a fluorescent sensor involves covalently linking a receptor unit (which selectively binds an analyte) to a fluorophore. The 7-amino group of this compound provides a convenient attachment point for such receptor moieties. Binding of an analyte to the receptor could induce a change in the electronic structure of the indoline system, leading to a detectable change in its fluorescence emission (e.g., quenching or enhancement), thus signaling the presence of the target analyte. Chromophores based on 3-alkynylindoles have been synthesized to create tunable push-pull electronic systems, highlighting the potential of the indole scaffold in optoelectronic materials. nih.gov

Future Research Directions and Emerging Paradigms for 3 Methylindolin 7 Amine Research

Exploration of Unconventional Synthetic Routes and Activation Modes

Future synthetic research will likely move beyond traditional methods to explore more efficient and novel ways to construct the 3-Methylindolin-7-amine core. A key area of focus will be the use of transition-metal-catalyzed C-H activation, which allows for the formation of C-C and C-N bonds directly from abundant C-H bonds.

Palladium-Catalyzed C(sp³)–H Amination: Building on established methods for indoline (B122111) synthesis, future work could adapt palladium-catalyzed intramolecular C(sp³)–H amidation. organic-chemistry.org For instance, a suitably protected β-arylethylamine precursor could undergo cyclization through the activation of a methyl C-H bond, a challenging but increasingly feasible transformation.

Cross-Dehydrogenative Coupling (CDC): Cobalt-catalyzed CDC reactions have been successful in the synthesis of indoles from ortho-alkenylanilines. mdpi.com A similar strategy could be envisioned for this compound, potentially involving an intramolecular coupling of an aniline (B41778) derivative.

1,4-Palladium Migration: The Larock indole (B1671886) synthesis, which can involve a 1,4-palladium migration, offers another avenue for exploration. nih.gov Designing precursors that favor this migration could lead to novel and regioselective syntheses of substituted indolines like this compound.

These potential routes are summarized in the table below.

Synthetic Strategy Catalyst/Reagent Potential Precursor for this compound Key Advantage
Intramolecular C(sp³)–H AminationPalladium(II) AcetateN-protected 2-amino-6-isopropyl-β-phenethylamineDirect use of C-H bonds, high atom economy.
Cross-Dehydrogenative CouplingCobalt(III) complexN-protected 2-amino-6-propenylanilineAvoids pre-functionalized starting materials.
1,4-Palladium MigrationPalladium(0) complexN-protected 3-iodo-5-methylaniline (B3056831) derivativeSingle-step construction of multi-substituted indolines.

Advanced Mechanistic Elucidations Using State-of-the-Art Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. Future research will leverage a combination of computational and experimental techniques to probe the intricate details of reactions forming and modifying this compound.

Density Functional Theory (DFT) Calculations: DFT will be instrumental in mapping out reaction energy surfaces, identifying transition states, and elucidating the roles of catalysts and reagents. mdpi.com For example, DFT could be used to predict the regioselectivity of a C-H activation step or to understand the stereochemical outcome of a cyclization reaction.

In-situ Spectroscopic Monitoring: Techniques such as high-resolution NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the detection of transient intermediates and the determination of reaction kinetics. This data provides direct experimental evidence to support or refute proposed mechanisms.

Isotopic Labeling Studies: Deuterium labeling, in particular, is a powerful tool for tracking the movement of atoms throughout a reaction and can provide definitive insights into steps like C-H activation or hydride migration. nih.gov

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry are increasingly guiding synthetic strategy. Future work on this compound will prioritize the development of environmentally benign processes that minimize waste and energy consumption.

Biocatalysis: Enzymes, such as lipases, can be employed for highly selective transformations under mild conditions. For instance, Candida antarctica lipase (B570770) B could be used for the resolution of racemic this compound or for the amidation of its derivatives. nih.gov

Greener Solvents: The replacement of conventional volatile organic compounds with more sustainable alternatives like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) will be a key focus. nih.govmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. rasayanjournal.co.inresearchgate.net This technology is well-suited for the high-throughput synthesis of this compound derivatives.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, for example using ball milling, minimizes waste and can lead to unique reactivity. rasayanjournal.co.in

Green Chemistry Approach Example Application for this compound Key Benefit
BiocatalysisEnzymatic kinetic resolution of racemic this compound.High enantioselectivity, mild reaction conditions.
Green SolventsSynthesis of derivatives in CPME instead of toluene.Reduced environmental impact and toxicity. mdpi.com
Microwave-Assisted SynthesisFischer indole-type synthesis of a precursor. researchgate.netRapid reaction times, improved yields. rasayanjournal.co.in
Solvent-Free ReactionsSolid-state derivatization of the amino group.Elimination of solvent waste, potential for novel reactivity. rasayanjournal.co.in

Application of Artificial Intelligence and Machine Learning in Predictive Chemistry for this compound Transformations

Reaction Prediction: ML models can be trained on large databases of known reactions to predict the likely products of a transformation involving this compound, even for previously untested combinations of reagents. cam.ac.uk This can save significant time and resources by avoiding unfeasible experiments.

Synthesis Planning: AI-powered software can propose complete synthetic routes to derivatives of this compound, breaking down the target molecule into simpler, commercially available starting materials. nih.gov

Optimization of Reaction Conditions: Bayesian optimization and other ML algorithms can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, catalyst loading, solvent) to identify the conditions that maximize yield and minimize byproducts. nih.govchemcopilot.com

The application of these computational tools is expected to dramatically accelerate the discovery and development of new chemistry involving this compound.

Interdisciplinary Studies Expanding its Utility in Novel Chemical Contexts

The unique structural features of this compound make it an attractive scaffold for applications beyond traditional organic chemistry. Future research will see it increasingly utilized in interdisciplinary fields.

Medicinal Chemistry: The indoline core is present in numerous pharmaceuticals. The amino group and chiral center of this compound provide handles for the construction of diverse molecular libraries to be screened for biological activity against various diseases, including cancer and viral infections. researchgate.net

Materials Science: Indole and its derivatives are known to possess interesting photophysical properties. Derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs), sensors, or as components of novel polymers with tailored electronic properties.

Chemical Biology: By attaching fluorescent tags or other probes to the amino group, derivatives of this compound could be used to study biological processes, such as protein-ligand interactions or cellular imaging.

The continued exploration of this compound, driven by these emerging research paradigms, promises to unlock its full potential as a versatile building block for a new generation of functional molecules.

Q & A

Basic: What are the established synthetic routes for 3-Methylindolin-7-amine, and what analytical techniques are critical for confirming its structural integrity?

Answer:
The synthesis of this compound typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution, using precursors like substituted indoles. For example, a method analogous to the synthesis of 7-chloroquinolin-4-amine derivatives (e.g., compounds 3d–3k) can be adapted, where intermediates are functionalized with methyl groups via palladium-catalyzed cross-coupling or alkylation . Critical analytical techniques include:

  • 1H/13C NMR spectroscopy : To confirm regioselectivity and methyl group incorporation (e.g., chemical shifts for aromatic protons and methyl groups at ~2.5–3.0 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns .
  • Chromatography (HPLC/TLC) : To assess purity (>95% recommended for pharmacological studies) .

Basic: How should researchers design experiments to assess the stability of this compound under various physiological conditions?

Answer:
Stability studies should simulate physiological environments (e.g., pH 1.2–7.4, 37°C) using the following protocol:

Sample preparation : Dissolve the compound in buffers (e.g., phosphate-buffered saline) at defined concentrations (e.g., 1 mM) .

Incubation : Expose samples to controlled temperatures and pH levels for 24–72 hours.

Analysis : Use HPLC-UV or LC-MS to quantify degradation products. Monitor key stability indicators, such as half-life (t1/2) and degradation kinetics .

Statistical validation : Apply ANOVA to compare stability across conditions (p < 0.05) .

Advanced: How can conflicting data from different studies on the bioactivity of this compound be systematically analyzed?

Answer:
To resolve contradictions, employ meta-analysis frameworks such as:

  • Q-profile method : Quantify between-study variance (τ²) to assess heterogeneity .
  • Paule-Mandel estimator : Robustly estimate τ² for continuous outcomes (e.g., IC50 values) .
  • Sensitivity analysis : Exclude outlier studies or subgroup analyses (e.g., by cell type or assay methodology) .
    Document findings using PRISMA guidelines to ensure reproducibility .

Advanced: What strategies are effective in elucidating the pharmacological targets of this compound using in vitro and in vivo models?

Answer:
A multi-modal approach is recommended:

In vitro target deconvolution :

  • Kinase profiling assays : Screen against panels of recombinant kinases (e.g., Eurofins KinaseProfiler) .
  • Thermal shift assays : Identify target proteins via ligand-induced thermal stabilization .

In vivo validation :

  • Use knockout (KO) or transgenic animal models to confirm target relevance .
  • Apply PET/CT imaging with radiolabeled analogs (e.g., 11C-3-Methylindolin-7-amine) to assess biodistribution .

Data integration : Cross-reference results with databases like PubChem to identify structural analogs with known targets .

Advanced: What computational approaches are recommended for predicting the metabolic pathways of this compound?

Answer:
Leverage in silico tools to predict Phase I/II metabolism:

Quantum mechanics (QM) simulations : Model electron density for reactive sites (e.g., N-methyl groups) prone to oxidation .

Machine learning (e.g., XenoSite) : Predict CYP450-mediated transformations (e.g., hydroxylation at C4 or C7 positions) .

Molecular docking (AutoDock Vina) : Simulate interactions with UDP-glucuronosyltransferases (UGTs) to identify glucuronidation sites .
Validate predictions with in vitro hepatocyte assays and LC-HRMS metabolomics .

Advanced: How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across different studies?

Answer:
Discrepancies may arise from solvent effects, pH, or impurities. Mitigation strategies include:

Standardized reporting : Adopt IUPAC guidelines for NMR data (e.g., solvent, temperature, reference peaks) .

Cross-validation : Compare with high-purity reference standards (e.g., NIST-certified samples) .

DFT calculations : Predict theoretical NMR shifts (e.g., using Gaussian software) to confirm experimental assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.